N-[1-[2-(3-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-acetamide,monohydrochloride
Overview
Description
Scientific Research Applications
Comparative Metabolism in Herbicides
Research has explored the comparative metabolism of chloroacetamide herbicides, including compounds similar to N-[1-[2-(3-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-acetamide, monohydrochloride, in human and rat liver microsomes. These studies reveal insights into the metabolic pathways and potential carcinogenicity of such compounds through complex activation processes leading to DNA-reactive products (Coleman et al., 2000).
Kappa-Opioid Agonists Development
Another line of research involves the synthesis and biological evaluation of related acetamide compounds as kappa-opioid agonists. These studies aim to identify potent and selective agonists for pain management and other therapeutic applications, highlighting the diverse pharmacological potential of acetamide derivatives (Barlow et al., 1991).
Chemoselective Acetylation for Antimalarial Drugs
The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a precursor in the synthesis of antimalarial drugs, showcases the application of N-substituted acetamides in drug development. This process emphasizes the role of acetamide derivatives in facilitating efficient and selective synthetic routes to important pharmaceuticals (Magadum & Yadav, 2018).
Anti-acetylcholinesterase Activity
Acetamide derivatives have been evaluated for their anti-acetylcholinesterase (anti-AChE) activity, which is crucial for developing treatments for conditions such as Alzheimer's disease. These studies demonstrate the potential of N-substituted acetamides in enhancing cognitive functions and treating neurodegenerative disorders (Sugimoto et al., 1990).
Antimicrobial and Antibacterial Properties
Research into N-substituted acetamide derivatives has also highlighted their significant antimicrobial and antibacterial activities. These compounds exhibit promising effects against various bacterial strains, suggesting their potential application in developing new antibiotics and antimicrobial agents (Iqbal et al., 2017).
Safety And Hazards
properties
IUPAC Name |
N-[1-[2-(3-methylphenyl)ethyl]piperidin-4-yl]-N-phenylacetamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O.ClH/c1-18-7-6-8-20(17-18)11-14-23-15-12-22(13-16-23)24(19(2)25)21-9-4-3-5-10-21;/h3-10,17,22H,11-16H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEQOMCIEYFIPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCN2CCC(CC2)N(C3=CC=CC=C3)C(=O)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301037055 | |
Record name | 3'-Methyl acetyl fentanyl hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301037055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-[2-(3-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-acetamide,monohydrochloride | |
CAS RN |
1071704-02-3 | |
Record name | 3'-Methyl acetyl fentanyl hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301037055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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